molecular formula C8H15NO3 B13070862 Methyl 3-methoxypiperidine-4-carboxylate

Methyl 3-methoxypiperidine-4-carboxylate

Katalognummer: B13070862
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: OMRSBJMWFJNAJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-methoxypiperidine-4-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxypiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methoxy and ester functional groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxypiperidine with methyl chloroformate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-methoxypiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 3-methoxypiperidine-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 3-methoxypiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 3-methoxypiperidine-4-carboxylate include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy and ester groups make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Eigenschaften

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

methyl 3-methoxypiperidine-4-carboxylate

InChI

InChI=1S/C8H15NO3/c1-11-7-5-9-4-3-6(7)8(10)12-2/h6-7,9H,3-5H2,1-2H3

InChI-Schlüssel

OMRSBJMWFJNAJJ-UHFFFAOYSA-N

Kanonische SMILES

COC1CNCCC1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.